molecular formula C14H13NS B14625913 2-[2-(Thiophen-2-yl)propyl]benzonitrile CAS No. 56662-17-0

2-[2-(Thiophen-2-yl)propyl]benzonitrile

Cat. No.: B14625913
CAS No.: 56662-17-0
M. Wt: 227.33 g/mol
InChI Key: YOSFBEDUPZPXLV-UHFFFAOYSA-N
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Description

2-[2-(Thiophen-2-yl)propyl]benzonitrile is a chemical compound that features a thiophene ring attached to a benzonitrile moiety via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Thiophen-2-yl)propyl]benzonitrile typically involves the coupling of thiophene derivatives with benzonitrile precursors. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the thiophene and benzonitrile units . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Thiophen-2-yl)propyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-[2-(Thiophen-2-yl)propyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Thiophen-2-yl)propyl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Thiophen-2-yl)propyl]benzonitrile is unique due to its specific structural arrangement, which combines the properties of both thiophene and benzonitrile moieties

Properties

CAS No.

56662-17-0

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

2-(2-thiophen-2-ylpropyl)benzonitrile

InChI

InChI=1S/C14H13NS/c1-11(14-7-4-8-16-14)9-12-5-2-3-6-13(12)10-15/h2-8,11H,9H2,1H3

InChI Key

YOSFBEDUPZPXLV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1C#N)C2=CC=CS2

Origin of Product

United States

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